molecular formula C21H19FN2O4 B11005324 (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(6-fluoro-4-hydroxyquinolin-3-yl)methanone

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(6-fluoro-4-hydroxyquinolin-3-yl)methanone

Cat. No.: B11005324
M. Wt: 382.4 g/mol
InChI Key: MTAMDRRYTXBPAH-UHFFFAOYSA-N
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Description

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(6-fluoro-4-hydroxyquinolin-3-yl)methanone: is a complex organic compound that features both isoquinoline and quinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(6-fluoro-4-hydroxyquinolin-3-yl)methanone typically involves multi-step organic reactions. The starting materials often include 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and 6-fluoro-4-hydroxyquinoline. The key steps in the synthesis may involve:

    Nucleophilic substitution: reactions to introduce the methanone linkage.

    Oxidation: reactions to form the quinoline ring.

    Methoxylation: to introduce methoxy groups on the isoquinoline ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalytic processes: to enhance reaction rates.

    Continuous flow reactors: to maintain consistent reaction conditions.

    Purification techniques: such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(6-fluoro-4-hydroxyquinolin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the quinoline and isoquinoline rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(6-fluoro-4-hydroxyquinolin-3-yl)methanone may exhibit interesting pharmacological properties. It could be investigated for its potential as an antimicrobial, antiviral, or anticancer agent.

Medicine

In medicine, the compound’s structure suggests it could interact with various biological targets, making it a candidate for drug development. Its potential therapeutic applications could be explored through in vitro and in vivo studies.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or unique optical characteristics. It may also find applications in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(6-fluoro-4-hydroxyquinolin-3-yl)methanone would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include DNA, proteins, or cell membranes, and the pathways involved could range from signal transduction to metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline): Shares the isoquinoline moiety but lacks the quinoline component.

    (6-fluoro-4-hydroxyquinoline): Contains the quinoline moiety but lacks the isoquinoline component.

    (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-hydroxyquinolin-3-yl)methanone): Similar structure but without the fluorine atom.

Uniqueness

The uniqueness of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(6-fluoro-4-hydroxyquinolin-3-yl)methanone lies in its combined isoquinoline and quinoline moieties, along with the presence of methoxy and fluoro groups. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H19FN2O4

Molecular Weight

382.4 g/mol

IUPAC Name

3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)-6-fluoro-1H-quinolin-4-one

InChI

InChI=1S/C21H19FN2O4/c1-27-18-7-12-5-6-24(11-13(12)8-19(18)28-2)21(26)16-10-23-17-4-3-14(22)9-15(17)20(16)25/h3-4,7-10H,5-6,11H2,1-2H3,(H,23,25)

InChI Key

MTAMDRRYTXBPAH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)C3=CNC4=C(C3=O)C=C(C=C4)F)OC

Origin of Product

United States

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